molecular formula C24H17F2NO3 B2381002 6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one CAS No. 902623-75-0

6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2381002
CAS No.: 902623-75-0
M. Wt: 405.401
InChI Key: YAEAGXZBZZTCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one ( 902623-75-0) is a synthetic dihydroquinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C24H17F2NO3 and a molecular weight of 405.40 g/mol, features a distinct structural framework incorporating fluorine atoms and a methoxybenzoyl group . Its specific molecular architecture suggests potential for interaction with various biological targets, making it a valuable scaffold for developing novel therapeutic agents. Researchers utilize this compound primarily as a key intermediate or lead compound in the synthesis and optimization of new chemical entities. Its physicochemical properties, including a topological polar surface area of approximately 46.6 Ų , are favorable for investigation in pharmacokinetic and structure-activity relationship (SAR) studies. The presence of fluorine atoms is known to enhance metabolic stability and membrane permeability, which is a critical consideration in the design of bioactive molecules. This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or veterinary use. Researchers can leverage this compound in high-throughput screening assays, enzyme inhibition studies, and cellular pharmacology experiments to further explore its mechanism of action and specific research value.

Properties

IUPAC Name

6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO3/c1-30-18-9-6-15(7-10-18)23(28)20-14-27(13-16-4-2-3-5-21(16)26)22-11-8-17(25)12-19(22)24(20)29/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEAGXZBZZTCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the fluoro groups: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzylation and benzoylation: The benzyl and benzoyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively, using appropriate benzyl and benzoyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Scale-up processes also consider the cost and availability of reagents, as well as environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit potent antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi.

Case Study: Antibacterial Properties

A study synthesized several derivatives of 6-fluoroquinolone and tested their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, suggesting strong antibacterial potential .

CompoundMIC (µg/mL)Target Organism
6-Fluoro derivative A6.25Mycobacterium smegmatis
6-Fluoro derivative B12.5E. coli
6-Fluoro derivative C25Candida albicans

Anticancer Properties

The quinoline scaffold is known for its anticancer activities. Research has indicated that modifications to the quinoline structure can enhance its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assays

In vitro studies assessed the cytotoxic effects of 6-fluoroquinoline derivatives on various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values indicating effective inhibition of cell growth, with mechanisms involving apoptosis induction being proposed .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15Cell cycle arrest

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel fluoroquinolone derivatives that may possess enhanced pharmacological properties. The synthesis involves reactions with various substituents to explore structure-activity relationships.

Example Synthesis Pathway

  • Starting Material : 6-Fluoro-1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one.
  • Reagents : Various amines or carboxylic acids.
  • Conditions : Typically requires reflux in organic solvents.
  • Products : New derivatives tested for biological activity.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The presence of fluorine atoms can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Substitution Patterns and Key Modifications

The table below highlights structural variations among analogues:

Compound Name Position 1 Substituent Position 3 Substituent Additional Features Reference
Target Compound: 6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-... 2-Fluorophenylmethyl 4-Methoxybenzoyl Fluorine at position 6 -
6-Fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one 4-Methylbenzyl 4-Methylbenzenesulfonyl (tosyl) Sulfonyl group enhances polarity
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93) n-Butyl 4-Methoxybenzoyl Shorter alkyl chain at position 1
3-(4-Methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one (94) n-Pentyl 4-Methoxybenzoyl Increased lipophilicity
6-Ethoxy-3-(4-fluorobenzoyl)-1-(4-methoxybenzyl)quinolin-4-one 4-Methoxybenzyl 4-Fluorobenzoyl Ethoxy at position 6
C682-1117 (3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-...) 2-Methylphenylmethyl 4-Ethoxybenzenesulfonyl Ethoxy-sulfonyl hybrid
1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one 2-Chlorophenylmethyl 4-Isopropylbenzenesulfonyl Chlorine and isopropyl modifications

Key Observations :

  • Position 1: Alkyl chains (e.g., butyl, pentyl) increase hydrophobicity, while arylalkyl groups (e.g., 2-fluorophenylmethyl, 4-methoxybenzyl) introduce steric and electronic effects. The 2-fluorophenylmethyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogues .
  • Position 3 : Benzoyl derivatives (e.g., 4-methoxybenzoyl) are associated with improved membrane permeability over sulfonyl groups (e.g., tosyl), which may reduce cellular uptake .
  • Position 6 : Ethoxy or methoxy substitutions (e.g., 6-ethoxy in ) alter electronic properties and hydrogen-bonding capacity compared to fluorine.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-methoxybenzoyl group in the target compound likely increases logP compared to sulfonyl analogues (e.g., C682-1117, logP ~3.5 estimated) .
  • Bioactivity : Compound 93 (butyl derivative) showed moderate activity in preliminary screens (LC-MS m/z 336), while sulfonyl analogues (e.g., ) are often explored for kinase inhibition due to their electron-withdrawing properties .
  • Crystallography: SHELX software (e.g., SHELXL) has been widely used to refine crystal structures of similar dihydroquinolinones, aiding in understanding conformational preferences .

Biological Activity

6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydroquinolinone core with fluorine and methoxy substituents. Its molecular formula is C20H18F2N2O3, and it exhibits notable lipophilicity, which may influence its bioavailability and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been identified as inhibitors of various kinases, including p38 MAPK. Inhibitors of this pathway are known to modulate inflammatory responses by blocking the production of pro-inflammatory cytokines such as TNFα and IL-6 .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their protective effects in cellular models .

Pharmacological Effects

The biological activity of this compound has been evaluated in various in vitro and in vivo studies:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine production
AntioxidantReduction of oxidative stress in cellular models
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme inhibitionPotent inhibition of specific kinases

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Inflammatory Models : In a study involving adjuvant-induced arthritis models, compounds structurally related to this compound exhibited significant reductions in inflammatory markers, suggesting potential use in treating autoimmune diseases .
  • Cancer Research : Another study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and disruption of cellular signaling pathways .

Q & A

Basic: What are the common synthetic routes for synthesizing this dihydroquinoline derivative?

The synthesis typically involves multi-step organic reactions starting with the preparation of the quinoline core, followed by sequential introduction of substituents. Key steps include:

  • Quinoline core formation : Cyclization of substituted aniline derivatives or condensation reactions using ketones/aldehydes.
  • Functionalization : Introduction of the 2-fluorobenzyl group via alkylation and the 4-methoxybenzoyl moiety through Friedel-Crafts acylation or nucleophilic substitution.
  • Solvents and catalysts : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are common solvents, while Lewis acids (e.g., AlCl₃) may catalyze acylation .
  • Purification : Column chromatography or recrystallization ensures purity.

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Yield optimization requires:

  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., acylation) to minimize side reactions.
  • Catalyst screening : Testing alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to enhance regioselectivity .
  • Solvent polarity adjustments : Polar aprotic solvents like DMF may improve solubility of intermediates.
  • Real-time monitoring : Use NMR or LC-MS to track reaction progress and identify bottlenecks .

Basic: What analytical techniques confirm the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemical ambiguities; SHELXL software refines crystallographic data .
  • HPLC : Purity assessment (>95% by area normalization) .

Advanced: How can X-ray crystallography resolve structural ambiguities in dihydroquinoline derivatives?

  • Hydrogen placement : SHELXL’s riding model assigns H-atom positions based on geometric constraints, critical for confirming keto-enol tautomerism in the dihydroquinoline core .
  • Disorder modeling : For flexible substituents (e.g., methoxy groups), partial occupancy refinement clarifies dynamic conformations .

Basic: What biological activities are reported for this compound?

  • Anticancer activity : IC₅₀ values of 8.5–12 µM against colon carcinoma and breast cancer (MCF-7) via caspase activation and G2/M phase arrest .
  • Anti-inflammatory effects : Inhibition of TNF-α and IL-6 in murine models .
  • Antimicrobial activity : Moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL) .

Advanced: How to address contradictory IC₅₀ values across cell lines or assays?

  • Assay standardization : Control variables like serum content, incubation time, and cell passage number.
  • Mechanistic validation : Use knockdown models (e.g., siRNA for caspases) to confirm apoptosis pathways.
  • Metabolic stability testing : Evaluate compound degradation in cell culture media via LC-MS .

Basic: How do substituents influence the compound’s biological activity?

  • Fluorine atoms : Enhance metabolic stability and membrane permeability via reduced CYP450 metabolism.
  • Methoxy group : Increases lipophilicity, potentially improving blood-brain barrier penetration but reducing aqueous solubility .
  • Comparative SAR : Analogues with bulkier substituents (e.g., 4-ethylphenyl) show reduced activity, suggesting steric hindrance at target sites .

Advanced: What strategies improve aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate esters or glycosides at the 4-methoxybenzoyl group for hydrolysis in physiological conditions.
  • Nanoformulation : Use liposomes or cyclodextrin complexes to enhance bioavailability .

Basic: How to assess compound stability under varying storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light, and humidity; monitor degradation products via HPLC.
  • pH stability : Test solubility and integrity in buffers (pH 1–9) to simulate gastrointestinal conditions .

Advanced: How can computational methods predict biological targets?

  • Molecular docking : Screen against kinase or protease libraries using AutoDock Vina; prioritize targets with high binding affinity (ΔG < −8 kcal/mol).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values to guide synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.